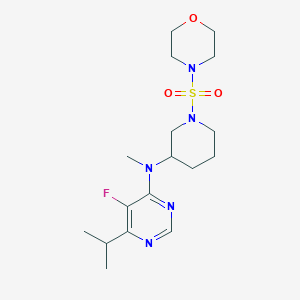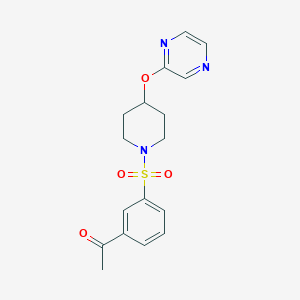![molecular formula C25H21Cl3N4O B3018559 3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea CAS No. 956624-39-8](/img/structure/B3018559.png)
3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea is a complex organic compound that features a pyrazole ring substituted with phenyl and trichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The mixture is refluxed for a specified duration, and the product is purified by crystallization using dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its pharmacological potential, including anti-inflammatory or analgesic effects.
Industry: It may be utilized in the development of new materials with specific properties, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 2,4,6-trichlorophenyl hydrazine
Uniqueness
3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of phenyl, trichlorophenyl, and isopropylphenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl3N4O/c1-15(2)16-8-10-19(11-9-16)30-25(33)31-22-14-29-32(23(22)17-6-4-3-5-7-17)24-20(27)12-18(26)13-21(24)28/h3-15H,1-2H3,(H2,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXKCNDCORGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)

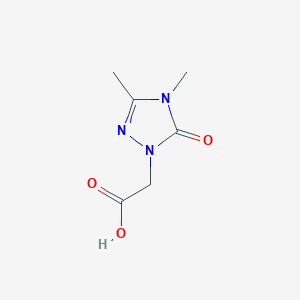
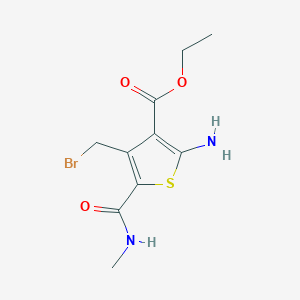
![6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3018480.png)
![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)
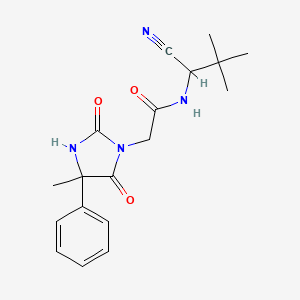
![1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B3018487.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)
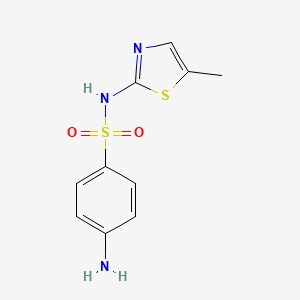
![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)

